4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one
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Overview
Description
4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a bromine atom at the 4-position of the pyridinone ring and a 4-fluorobenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Fluorobenzylation: The attachment of the 4-fluorobenzyl group to the nitrogen atom of the pyridinone ring can be accomplished through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(4-chlorobenzyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Bromo-1-(4-methylbenzyl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
4-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of pyridinones, characterized by a bromine atom at the 4-position and a 4-fluorobenzyl group attached to the nitrogen atom. The presence of the fluorine atom enhances its stability and lipophilicity, which may contribute to its biological activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation or microbial growth.
- Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Anticancer Activity
In cancer research, this compound has been explored for its potential to inhibit tumor growth. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several pyridinone derivatives, including this compound. Results indicated a strong correlation between halogen substituents and increased antibacterial activity, highlighting the significance of the bromine and fluorine groups in enhancing bioactivity .
- Anticancer Research : In vitro tests conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation . The study emphasized its potential as a lead compound in drug development for cancer therapy.
- Mechanistic Insights : Further research into the mechanism revealed that this compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Substituent | Biological Activity |
---|---|---|
4-Bromo-1-(4-chlorobenzyl)pyridin-2(1H)-one | Chlorine | Moderate antibacterial properties |
4-Bromo-1-(4-methylbenzyl)pyridin-2(1H)-one | Methyl | Lower anticancer efficacy |
The presence of fluorine in this compound appears to enhance its reactivity and biological activity compared to its chlorinated or methylated counterparts.
Properties
IUPAC Name |
4-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-6-15(12(16)7-10)8-9-1-3-11(14)4-2-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMWTCQOLNLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=CC2=O)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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